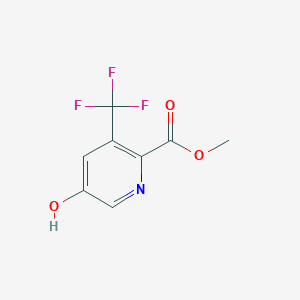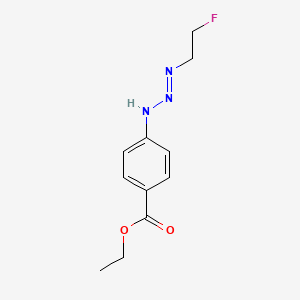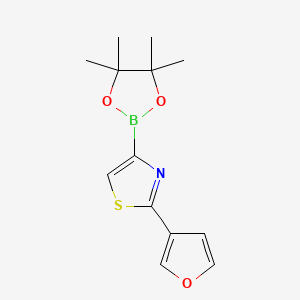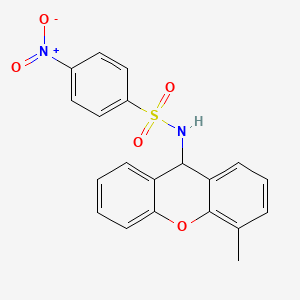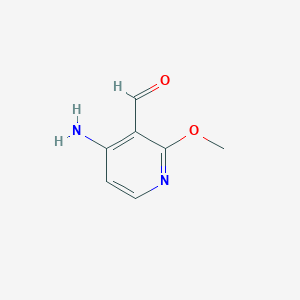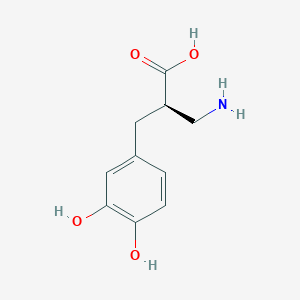
1-Ethoxy-2-ethynyl-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-ethynyl-3-methoxybenzene is an aromatic compound with a benzene ring substituted with ethoxy, ethynyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethynyl-3-methoxybenzene can be synthesized through a multi-step process involving the functionalization of a benzene ringThe reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-ethynyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The ethoxy and methoxy groups can be targets for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of this compound .
Scientific Research Applications
1-Ethoxy-2-ethynyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-ethynyl-3-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the ethoxy and methoxy groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- 1-Ethynyl-2-methoxybenzene
- 1-Ethynyl-3-methoxybenzene
- 1-Ethynyl-4-methoxybenzene
Comparison: 1-Ethoxy-2-ethynyl-3-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which provide distinct electronic and steric effects compared to similar compounds.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-ethoxy-2-ethynyl-3-methoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-4-9-10(12-3)7-6-8-11(9)13-5-2/h1,6-8H,5H2,2-3H3 |
InChI Key |
OOSLYJREEAOCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


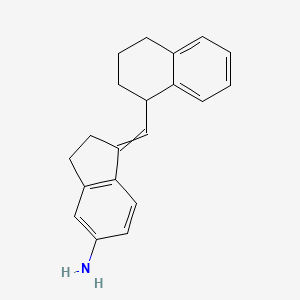

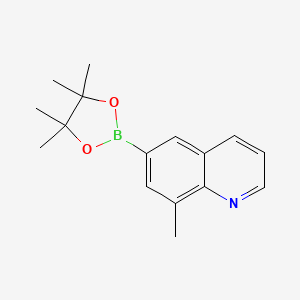
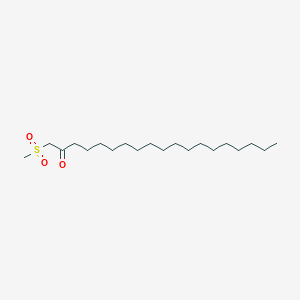

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)

